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Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of

endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into

the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier

is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[2]

However, the BBB also presents a significant obstacle for the delivery of therapeutic agents to

the brain.[1][3] Consequently, robust in vitro models that can accurately predict the permeability

of drug candidates are essential tools in neuroscience research and drug development.[4][5]

The Transwell assay is a widely used in vitro system to model the BBB.[3] It utilizes a

permeable membrane insert within a well, creating two distinct compartments: an apical (upper)

chamber, analogous to the blood side, and a basolateral (lower) chamber, representing the

brain side.[6] Brain microvascular endothelial cells (BMECs) are cultured on the membrane,

forming a monolayer that mimics the barrier properties of the BBB.[4][6] The complexity of

these models can range from simple endothelial monocultures to more physiologically relevant

co-culture or triple-culture systems that include other key cells of the neurovascular unit (NVU),

such as astrocytes and pericytes.[4][7][8]
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The integrity and function of the BBB are significantly influenced by interactions between

endothelial cells and neighboring cells like astrocytes and pericytes.[1][4] In vitro Transwell

models can recapitulate these interactions:

Monoculture Models: Consist of only a single layer of BMECs. While easy to set up, they

often exhibit lower barrier tightness (low TEER) compared to more complex models.[9]

Co-culture Models: Typically involve culturing BMECs on the apical side of the insert and

astrocytes on the basolateral side.[10] Astrocytes are known to induce and enhance the

barrier properties of endothelial cells, resulting in higher TEER values and lower

permeability.[11][12]

Triple-culture Models: Incorporate pericytes along with endothelial cells and astrocytes.[8]

These models offer a more comprehensive representation of the NVU, often resulting in

significantly higher TEER and lower permeability, suggesting a more reliable in vitro BBB

model.[8]

Four-Cell Models: Advanced models may also include neurons to create a more complete

NVU, which has been shown to be more sensitive to ischemic conditions and responsive to

drug applications.[4][7]

Assessing BBB Integrity and Permeability
Two primary methods are used to evaluate the integrity and permeability of the in vitro BBB

model in a Transwell system:

Transendothelial Electrical Resistance (TEER): TEER is a quantitative, non-invasive

measurement of the electrical resistance across the cell monolayer.[13][14] It is a reliable

indicator of the tightness of the tight junctions between endothelial cells.[14] Higher TEER

values correspond to a less permeable, more intact barrier.[14][15] In vivo TEER values in

rodents have been measured in the range of 1200-1900 Ω·cm², while many in vitro models

exhibit lower values. Co-culture with astrocytes and pericytes, as well as exposure to

physiological shear stress, can help increase TEER values in in vitro models.[14]

Paracellular Permeability Assay: This assay measures the flux of cell-impermeable tracer

molecules across the endothelial monolayer. The rate of passage from the apical to the

basolateral chamber indicates the permeability of the paracellular pathway (the space
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between cells).[16] Commonly used tracers include Lucifer yellow and fluorescently labeled

dextrans of various molecular weights (e.g., FITC-dextran).[16][17] The apparent

permeability coefficient (Papp) is calculated to quantify the permeability.

Applications in Drug Development
Transwell BBB models are invaluable for screening the CNS permeability of drug candidates.

[5] They allow researchers to:

Predict the ability of a compound to cross the BBB.

Study the mechanisms of transport (passive diffusion vs. active transport).

Investigate the role of efflux transporters, such as P-glycoprotein (P-gp), which actively pump

substances out of the brain.[18]

Evaluate strategies to enhance drug delivery to the CNS.

Visualizations
Caption: Experimental workflow for a Transwell BBB permeability assay.

Caption: Schematic of a co-culture Transwell in vitro BBB model.

Experimental Protocols
Protocol 1: Establishing a Co-Culture In Vitro BBB
Model
This protocol describes a contact co-culture model using brain endothelial cells and astrocytes.

[10]

Materials:

Transwell permeable supports (e.g., 0.4 µm pore size, polycarbonate membrane)[12]

12- or 24-well companion plates
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Primary or immortalized brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3)[3]

[10]

Primary or immortalized astrocytes (e.g., C8-D1A)[10]

Complete cell culture media for each cell type

Coating solution: Rat tail collagen type I (100 µg/mL) or a mix of collagen IV and

fibronectin[18][19]

Sterile PBS, 70% ethanol

Methodology:

Insert Coating: a. Pre-coat the apical side of the Transwell inserts with the coating solution.

[18] b. Add enough solution to cover the membrane surface (e.g., 50 µL for a 24-well insert).

c. Incubate for at least 4 hours (or overnight) at 37°C. d. Aspirate the remaining coating

solution and wash twice with sterile PBS. Allow inserts to dry in a sterile hood.

Seeding Astrocytes (Basolateral Side): a. Prepare a single-cell suspension of astrocytes at a

desired density (e.g., 3 x 10⁴ cells/well for a 24-well insert).[18] b. Carefully invert the

Transwell inserts in a sterile dish. c. Pipette the astrocyte cell suspension onto the bottom of

the membrane.[18] d. Incubate for 3-4 hours to allow cell attachment.[18] e. Turn the inserts

upright and place them into the companion plate containing astrocyte culture medium in the

basolateral chamber.

Seeding Endothelial Cells (Apical Side): a. The following day, or when astrocytes have

reached desired confluence, aspirate the medium from the apical chamber. b. Prepare a

single-cell suspension of endothelial cells (e.g., 1 x 10⁵ cells/well for a 24-well insert).[18] c.

Seed the endothelial cells into the apical chamber. d. Fill the apical chamber with endothelial

cell culture medium.

Co-culture and Maturation: a. Culture the cells at 37°C and 5% CO₂. b. Change the medium

in both chambers every 2-3 days. c. Monitor the formation of the endothelial monolayer and

barrier integrity by measuring TEER starting from day 3-4 post-seeding.[10] The model is

typically ready for permeability experiments when the TEER value stabilizes at its maximum

level (usually 5-8 days post-seeding).[10]
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Protocol 2: Transendothelial Electrical Resistance
(TEER) Measurement
Materials:

Epithelial Volt-Ohm Meter (EVOM), such as an EVOM2.

"Chopstick" style electrode set (e.g., STX2).

Blank Transwell insert (coated but without cells) for background measurement.

70% ethanol for electrode sterilization.

Methodology:

Sterilization and Equilibration: a. Sterilize the electrodes by wiping with 70% ethanol and

allowing them to air dry. b. Before measurement, allow the culture plates to equilibrate to

room temperature for 15-20 minutes to ensure stable readings.[14]

Measurement: a. Place the shorter, wider electrode in the apical chamber and the longer,

thinner electrode in the basolateral chamber. b. Ensure the electrodes are positioned

consistently in each well to minimize variability. The apical electrode should not touch the cell

monolayer. c. Record the resistance reading (in Ω) once it stabilizes.

Calculation: a. Measure the resistance of a blank, cell-free insert to determine the

background resistance of the membrane and medium. b. Subtract the blank resistance from

the resistance of the cell-covered inserts. c. Normalize the TEER value to the surface area of

the membrane using the following formula: TEER (Ω·cm²) = (R_total - R_blank) x Membrane

Area (cm²)[20]

Protocol 3: Paracellular Permeability Assay
Materials:

Fluorescent tracer molecule (e.g., Lucifer yellow, sodium fluorescein, or FITC-dextran 4-70

kDa).[17][21]

Assay buffer (e.g., HBSS or serum-free medium).
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Fluorescence plate reader with appropriate filters.

96-well black plates for fluorescence measurement.

Methodology:

Preparation: a. Once the BBB model has matured (stable TEER), gently wash the cells by

replacing the culture medium in both chambers with pre-warmed assay buffer. b. Incubate for

30 minutes at 37°C to equilibrate.

Assay Execution: a. Aspirate the assay buffer from the apical chamber. b. Add the tracer

solution (e.g., 1 mg/mL FITC-dextran in assay buffer) to the apical chamber.[22] c. At

designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL)

from the basolateral chamber. d. To maintain constant volume, replace the sampled volume

with fresh, pre-warmed assay buffer. e. At the end of the experiment, take a sample from the

apical chamber to determine the initial concentration (C₀).

Quantification: a. Transfer the collected samples to a 96-well black plate. b. Measure the

fluorescence intensity using a plate reader. c. Create a standard curve using known

concentrations of the tracer to determine the concentration of your samples.

Calculation of Apparent Permeability (Papp): a. The Papp coefficient (in cm/s) is calculated

using the following equation: Papp = (dQ/dt) / (A x C₀) Where:

dQ/dt is the steady-state flux (rate of tracer accumulation in the basolateral chamber, in

mol/s or µg/s). This is the slope of the cumulative amount transported versus time.

A is the surface area of the membrane (in cm²).

C₀ is the initial concentration of the tracer in the apical chamber (in mol/cm³ or µg/cm³).

Data Presentation
Table 1: Comparison of Common In Vitro BBB Models and Typical TEER Values
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Model Type
Cell
Composition

Typical TEER
Range (Ω·cm²)

Advantages Limitations

Monoculture

Endothelial Cells

(e.g.,

hCMEC/D3)

10 - 150[14][18]

Simple, cost-

effective, high-

throughput.[9]

Low barrier

tightness, lacks

cellular

interactions.[9]

Co-culture
Endothelial Cells

+ Astrocytes
150 - 800[14]

Higher TEER,

more stable

barrier, includes

glial support.[9]

More complex to

set up than

monoculture.

Triple-culture

Endothelial Cells

+ Astrocytes +

Pericytes

> 500 (can reach

>1000)[1]

More

physiologically

relevant, higher

TEER, lower

permeability.[8]

Increased

complexity and

cost.

Stem Cell-

Derived

iPSC-derived

BMECs,

Astrocytes, etc.

> 1000 (can

reach >5000)[15]

Human origin,

very high TEER,

high

physiological

relevance.[6]

Technically

demanding,

expensive,

potential for

variability.

Dynamic Models

Any of the

above, with

applied shear

stress

Variable,

generally higher

than static

counterparts

Mimics blood

flow, improves

cell phenotype

and barrier

tightness.[9][23]

Requires

specialized

equipment, lower

throughput.[9]

Table 2: Common Tracer Molecules for BBB Permeability Assays
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Tracer Molecule
Molecular Weight
(Da)

Primary Use /
Pathway

Detection Method

Sodium Fluorescein 376[17]

Small molecule

paracellular

permeability.[17]

Fluorescence

Lucifer Yellow 457[17]

Small molecule

paracellular

permeability.[17]

Fluorescence

FITC-Dextran 3,000 - 70,000[17][21]

Size-dependent

paracellular

permeability.[17]

Fluorescence

Horseradish

Peroxidase (HRP)
40,000[17]

Protein permeability,

can assess

transcytosis.[17]

Colorimetric Assay /

EM

Evans Blue-Albumin ~67,000[17][21]

Protein permeability

(albumin transport).

[21]

Spectrophotometry

[¹⁴C]-Sucrose 342[17]

Small molecule

paracellular

permeability.

Scintillation Counting

Table 3: Representative Apparent Permeability (Papp) of Selected Compounds Values are

illustrative and can vary significantly based on the specific cell lines and experimental

conditions used.
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Compound
Known BBB
Permeability

Expected Papp (x
10⁻⁶ cm/s)

Transport
Mechanism

Sucrose Low < 1.0[24] Paracellular Diffusion

Mannitol Low < 1.0 Paracellular Diffusion

FITC-Dextran (70

kDa)
Very Low < 0.1[25] Paracellular Diffusion

Caffeine High > 10.0 Transcellular Diffusion

Carbamazepine High > 15.0[18] Transcellular Diffusion

Rhodamine 123 Low (P-gp Substrate) < 2.0[18] Efflux Transport

Fexofenadine Low (P-gp Substrate) < 1.0[18] Efflux Transport

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial
cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]

2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled
Tracers - PMC [pmc.ncbi.nlm.nih.gov]

3. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability
Using Transwell with Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells
[frontiersin.org]

5. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain
Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview
- PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.biorxiv.org/content/10.1101/435990v1.full
https://www.researchgate.net/publication/366175763_Blood-Brain_Barrier_Transwell_Modeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820479/
https://www.benchchem.com/product/b1294999?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4853841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931381/
https://pubmed.ncbi.nlm.nih.gov/38258059/
https://pubmed.ncbi.nlm.nih.gov/38258059/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2019.00230/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2019.00230/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6805046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6805046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells | Semantic
Scholar [semanticscholar.org]

8. ahajournals.org [ahajournals.org]

9. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC
[pmc.ncbi.nlm.nih.gov]

10. Establishing Co-Culture Blood–Brain Barrier Models for Different Neurodegeneration
Conditions to Understand Its Effect on BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. In vitro model of the blood-brain barrier established by co-culture of primary cerebral
microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

13. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier
Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

14. TEER measurement techniques for in vitro barrier model systems - PMC
[pmc.ncbi.nlm.nih.gov]

15. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A
Critical Review of Methods [mdpi.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability
Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

19. m.youtube.com [m.youtube.com]

20. mdpi.com [mdpi.com]

21. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon
Toxin [bio-protocol.org]

22. researchgate.net [researchgate.net]

23. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC
[pmc.ncbi.nlm.nih.gov]

24. biorxiv.org [biorxiv.org]

25. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: Using Transwell Assays
to Measure Blood-Brain Barrier Permeability]. BenchChem, [2025]. [Online PDF]. Available

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.semanticscholar.org/paper/A-Novel-Transwell-Blood-Brain-Barrier-Model-Using-Stone-England/5289190206320ea30def4d055659eeeb9f6289b7
https://www.semanticscholar.org/paper/A-Novel-Transwell-Blood-Brain-Barrier-Model-Using-Stone-England/5289190206320ea30def4d055659eeeb9f6289b7
https://www.ahajournals.org/doi/pdf/10.1161/STROKEAHA.114.005427
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049378/
https://www.researchgate.net/figure/The-establishment-of-a-co-culture-in-vitro-BBB-model-A-Schematic-timeline_fig1_369158287
https://pmc.ncbi.nlm.nih.gov/articles/PMC4730827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4730827/
https://pubmed.ncbi.nlm.nih.gov/37776459/
https://pubmed.ncbi.nlm.nih.gov/37776459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652793/
https://www.mdpi.com/2072-666X/12/6/685
https://www.mdpi.com/2072-666X/12/6/685
https://www.researchgate.net/figure/TEER-and-permeability-measurements-for-assessing-barrier-function-a-The-transwell_fig2_321432995
https://www.researchgate.net/publication/10581118_Blood-Brain_Barrier_Permeability_Using_Tracers_and_Immunohistochemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820479/
https://m.youtube.com/watch?v=4tWFBDffW3E
https://www.mdpi.com/2072-666X/12/1/37
https://bio-protocol.org/en/bpdetail?id=3709&type=0
https://bio-protocol.org/en/bpdetail?id=3709&type=0
https://www.researchgate.net/post/Has-anyone-encountered-this-problem-with-a-BBB-transwell-permeability-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC8757867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8757867/
https://www.biorxiv.org/content/10.1101/435990v1.full
https://www.researchgate.net/publication/366175763_Blood-Brain_Barrier_Transwell_Modeling
https://www.benchchem.com/product/b1294999#using-transwell-assays-to-measure-blood-brain-barrier-permeability
https://www.benchchem.com/product/b1294999#using-transwell-assays-to-measure-blood-brain-barrier-permeability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at: [https://www.benchchem.com/product/b1294999#using-transwell-assays-to-measure-
blood-brain-barrier-permeability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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